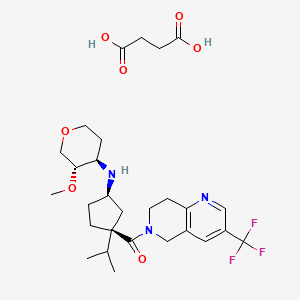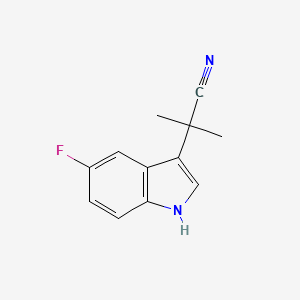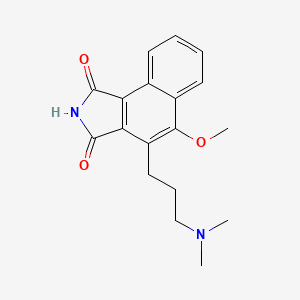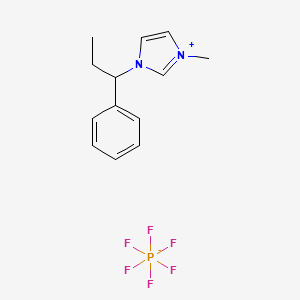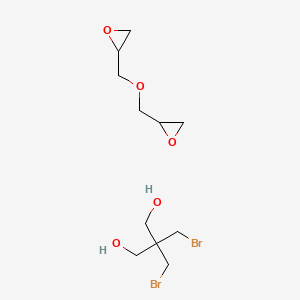
2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether
描述
2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether is a chemical compound with the molecular formula C10H16Br2O4. It is a brominated derivative of glycerol, commonly used in the production of flame retardants and epoxy resins. This compound is known for its ability to enhance the flame-retardant properties of materials, making it valuable in various industrial applications.
Synthetic Routes and Reaction Conditions:
Bromination of Glycerol: The compound can be synthesized by the bromination of glycerol. Glycerol is reacted with bromine in the presence of a catalyst, such as sulfuric acid, to introduce bromomethyl groups at the 2,2-positions of the glycerol molecule.
Epoxidation: The resulting 2,2-bis(bromomethyl)propane-1,3-diol is then subjected to epoxidation using an oxidizing agent like hydrogen peroxide or peracetic acid to form the diglycidyl ether.
Industrial Production Methods:
Batch Process: The compound is typically produced in a batch process, where the reactants are mixed in a reactor, and the reaction conditions (temperature, pressure, and reaction time) are carefully controlled to ensure the desired product is obtained.
Continuous Process: In some industrial settings, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for higher production rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromomethyl groups are converted to other functional groups.
Reduction: Reduction reactions can be used to remove the bromine atoms from the compound, resulting in the formation of different derivatives.
Substitution: Substitution reactions can occur, where the bromine atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid, or other oxidizing agents.
Reduction: Hydrogen gas, metal hydrides, or other reducing agents.
Substitution: Various nucleophiles and reaction conditions depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Derivatives with reduced bromine content.
Substitution Products: Compounds with different substituents replacing the bromine atoms.
科学研究应用
2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether is widely used in scientific research and industrial applications:
Flame Retardants: It is used as a flame retardant additive in plastics, textiles, and other materials to enhance their fire resistance.
Epoxy Resins: The compound is used in the production of epoxy resins, which are employed in coatings, adhesives, and composites.
Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in the preparation of other brominated compounds and intermediates.
作用机制
The compound exerts its flame-retardant effects by releasing bromine radicals when exposed to heat. These bromine radicals interfere with the combustion process, inhibiting the formation of free radicals that propagate the flame. The molecular targets and pathways involved include the interruption of the radical chain reactions that occur during combustion.
相似化合物的比较
Tetrabromobisphenol A (TBBPA): Another brominated compound used as a flame retardant and in epoxy resins.
Hexabromocyclododecane (HBCD): A brominated flame retardant used in polystyrene foams.
Pentaerythritol Tetrabromide: A related compound used in flame retardant applications.
Uniqueness: 2,2-Bis(bromomethyl)-1,3-propanediol diglycidyl ether is unique in its structure, containing two bromomethyl groups on a glycerol backbone, which provides enhanced flame-retardant properties compared to some other brominated compounds. Its ability to form epoxy resins also adds to its versatility in industrial applications.
属性
IUPAC Name |
2,2-bis(bromomethyl)propane-1,3-diol;2-(oxiran-2-ylmethoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.C5H10Br2O2/c1(5-3-8-5)7-2-6-4-9-6;6-1-5(2-7,3-8)4-9/h5-6H,1-4H2;8-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQVQJLUIZNYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC2CO2.C(C(CO)(CBr)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Br2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31452-80-9 | |
| Record name | 1,3-Propanediol, 2,2-bis(bromomethyl)-, polymer with 2-(chloromethyl)oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Bis(bromomethyl)propane-1,3-diol, oligomeric reaction products with 1-chloro-2,3-epoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


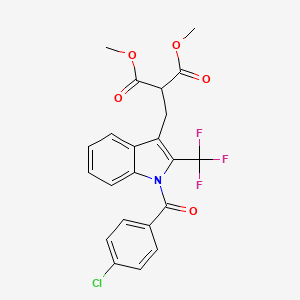
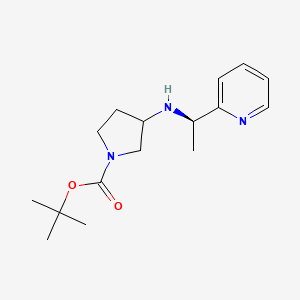
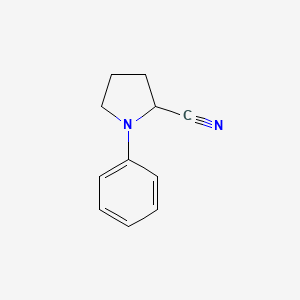
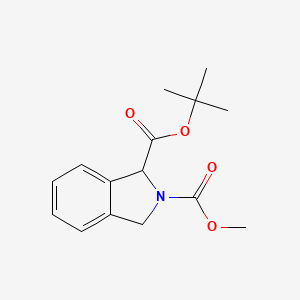
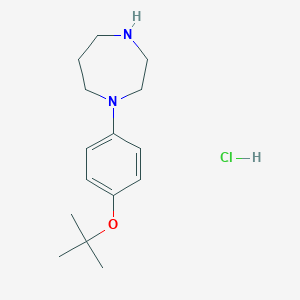
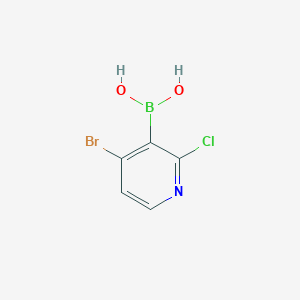
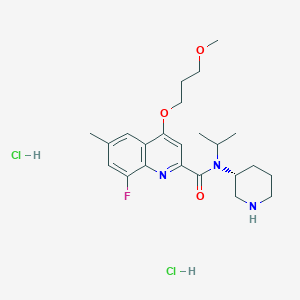
![3H-Pyrazolo[3,4-b]pyridine, 5-bromo-3-methyl-](/img/structure/B1513991.png)
